ETHYL 7-(3-HYDROXYPHENYL)-5-(TRIFLUOROMETHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
ETHYL 7-(3-HYDROXYPHENYL)-5-(TRIFLUOROMETHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a synthetic organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 7-(3-HYDROXYPHENYL)-5-(TRIFLUOROMETHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxyphenyl Group: This step involves the substitution of a suitable phenyl derivative onto the triazolopyrimidine core.
Addition of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ETHYL 7-(3-HYDROXYPHENYL)-5-(TRIFLUOROMETHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving triazolopyrimidines.
Medicine: As a potential drug candidate for the treatment of diseases such as cancer or infectious diseases.
Industry: As a precursor for the synthesis of agrochemicals or other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ETHYL 7-(3-HYDROXYPHENYL)-5-(TRIFLUOROMETHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE would depend on its specific biological target. Generally, triazolopyrimidines are known to interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
ETHYL 7-(3-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE: Similar structure but lacks the trifluoromethyl group.
ETHYL 7-(3-HYDROXYPHENYL)-5-(TRIFLUOROMETHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLIC ACID: Similar structure but has a carboxylic acid group instead of an ester.
Uniqueness
The presence of the trifluoromethyl group in ETHYL 7-(3-HYDROXYPHENYL)-5-(TRIFLUOROMETHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can significantly influence its chemical and biological properties, making it unique compared to other similar compounds. The trifluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.
Properties
IUPAC Name |
ethyl 7-(3-hydroxyphenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O3/c1-2-25-13(24)10-11(8-4-3-5-9(23)6-8)22-14(19-7-20-22)21-12(10)15(16,17)18/h3-7,11,23H,2H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENDFSOLARDHFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC(=CC=C3)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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